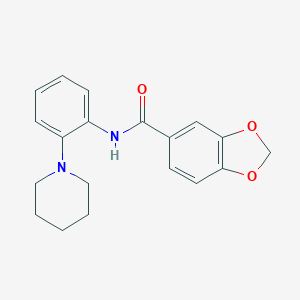![molecular formula C21H23N3O2 B251388 N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251388.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as NEB, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide exerts its therapeutic effects by binding to and inhibiting specific enzymes or receptors in the body. For example, in cancer research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide inhibits the activity of the MAPK pathway by binding to and blocking the activity of the upstream kinase, MEK. In Alzheimer's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide binds to and inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta peptides. In Parkinson's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide acts as an antioxidant, scavenging free radicals and reducing oxidative stress in dopaminergic neurons.
Biochemical and Physiological Effects:
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In Alzheimer's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide reduces the production and accumulation of amyloid-beta peptides, which are believed to be toxic to neurons. In Parkinson's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death and reduces inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for specific enzymes or receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the effects of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide on other disease models, such as multiple sclerosis or Huntington's disease.
3. Development of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide derivatives with improved solubility and selectivity.
4. Investigation of the potential use of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide as a diagnostic tool for Alzheimer's disease or Parkinson's disease.
5. Evaluation of the safety and efficacy of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide in clinical trials for various diseases.
In conclusion, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a chemical compound that has shown promise for its potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and future directions for use in lab experiments.
Synthesis Methods
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 2-bromo-1-benzofuran, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 2,2,2-trifluoroacetic acid. The yield of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is typically around 50%, and the purity can be further improved through recrystallization.
Scientific Research Applications
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In Alzheimer's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-2-23-11-13-24(14-12-23)18-9-7-17(8-10-18)22-21(25)20-15-16-5-3-4-6-19(16)26-20/h3-10,15H,2,11-14H2,1H3,(H,22,25) |
InChI Key |
OSTMXJMDWTTWEB-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251305.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

